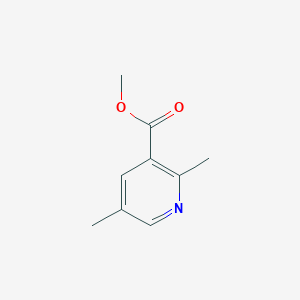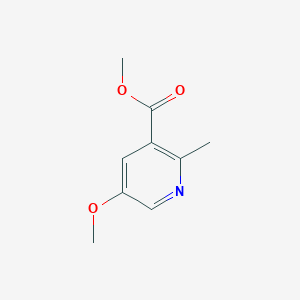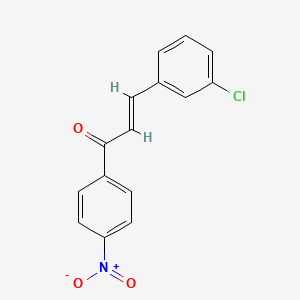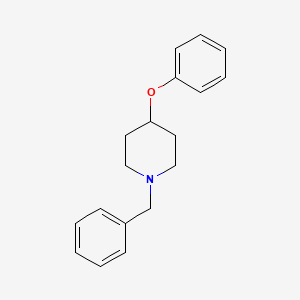
Rac albuterol-4-sulfate
Descripción general
Descripción
Rac albuterol-4-sulfate, also known as Salbutamol 4-O-sulfate, is a compound with the molecular formula C13H21NO6S . It is a metabolite of Salbutamol, a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 319.38 g/mol . The IUPAC name for this compound is [4- [2- ( tert -butylamino)-1-hydroxyethyl]-2- (hydroxymethyl)phenyl] hydrogen sulfate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Bronchodilator Efficacy in Asthma
Racemic albuterol, an equal mixture of (R)-albuterol and (S)-albuterol, is a bronchodilator used in asthma treatment. Studies have shown that lower doses of levalbuterol (the active (R)-isomer of racemic albuterol) demonstrate efficacy comparable to higher doses of racemic albuterol (Milgrom et al., 2001).
Comparative Bioavailability
Comparative bioavailability studies of different albuterol formulations (tablets and syrup) have shown that the drug is rapidly absorbed from all formulations, with maximum drug concentrations obtained between 1.8-2.0 hours after administration (Powell et al., 1985).
Nebulized Magnesium Sulfate in Asthma Exacerbations
A study on the efficacy of nebulized magnesium sulfate in addition to albuterol in treating acute mild-to-moderate asthma exacerbations found that the combination provided no significant benefit compared to albuterol alone (Bessmertny et al., 2002).
Enantiomeric Resolution by Preferential Crystallization
Research on separating the enantiomers of albuterol by preferential crystallization after identifying a conglomerate within its derivatives has been conducted. This study aimed to isolate the therapeutically active (R)-isomer, levalbuterol, from racemic albuterol (Palacios & Palacio, 2007).
Continuous Nebulization for Acute Asthma Exacerbations
A clinical trial comparing racemic albuterol with levalbuterol in continuous nebulization form for treating acute pediatric asthma exacerbations indicated that racemic albuterol might be superior in improving FEV1 and asthma scores (Wilkinson et al., 2011).
High-Dose Nebulized Levalbuterol for Status Asthmaticus
A study assessing high-dose continuous levalbuterol in treating status asthmaticus found no significant reduction in time on continuous therapy compared to racemic albuterol, with similar adverse effects (Andrews et al., 2009).
Mecanismo De Acción
Target of Action
Rac Albuterol-4-sulfate, also known as Salbutamol, is a beta-2 adrenergic receptor agonist . It primarily targets the beta-2 receptors located in the bronchial smooth muscle . These receptors play a crucial role in the regulation of bronchial muscle tone and airway caliber, which are critical for maintaining proper respiratory function .
Mode of Action
This compound interacts with its targets by selectively binding to the beta-2 adrenergic receptors . This interaction stimulates the receptors, leading to the relaxation of bronchial smooth muscle . The compound is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a cascade of biochemical events is triggered. This leads to the activation of the enzyme adenylyl cyclase . The activated enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), which plays a pivotal role in the relaxation of bronchial smooth muscle .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 58-78% of the dose is excreted in the urine in 24 hours, approximately 60% as metabolites . A small fraction is excreted in the feces . Renal excretion is the major pathway to clear salbutamol and its metabolites from the body .
Result of Action
The primary result of this compound’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used for the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the presence of dust or vapors in the environment could potentially affect the inhalation process . Therefore, it is essential to ensure adequate ventilation during its use .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . It is also recommended to avoid dust formation and breathing mist, gas, or vapors .
Direcciones Futuras
While the future directions for Rac albuterol-4-sulfate are not explicitly mentioned in the available literature, it is worth noting that Salbutamol, the parent compound, continues to be a subject of research. For instance, a recent systematic review and meta-analysis investigated the safety outcomes of Salbutamol . Such studies could potentially influence future research directions for this compound.
Propiedades
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMLHYFHLRTRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63908-03-2 | |
| Record name | Albuterol-4-sulfate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALBUTEROL-4-SULFATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CX9CN85QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)










![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
